![molecular formula C15H21BN2O4 B12902267 {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915285-02-8](/img/structure/B12902267.png)
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid is a chemical compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid typically involves the reaction of 2,6-dimethylbenzoyl chloride with glycine to form an intermediate, which is then coupled with pyrrolidine. The final step involves the introduction of the boronic acid group. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition. Boronic acids are known to inhibit serine proteases, and this compound could be explored for its potential as an enzyme inhibitor.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. Boronic acids have been studied for their anticancer and antibacterial properties, and this compound could be a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials. Boronic acids are known for their ability to form reversible covalent bonds, making them useful in the design of smart materials and sensors.
作用機序
The mechanism of action of {1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition and sensor applications. The molecular pathways involved depend on the specific application, such as enzyme inhibition or material formation.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar applications.
4-Boronophenylalanine: Used in boron neutron capture therapy for cancer treatment.
2,4,6-Trimethylphenylboronic acid: Another boronic acid with similar reactivity but different steric properties.
Uniqueness
{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid is unique due to its specific structure, which combines a boronic acid group with a pyrrolidine ring and a benzoyl moiety
特性
CAS番号 |
915285-02-8 |
|---|---|
分子式 |
C15H21BN2O4 |
分子量 |
304.15 g/mol |
IUPAC名 |
[1-[2-[(2,6-dimethylbenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H21BN2O4/c1-10-5-3-6-11(2)14(10)15(20)17-9-13(19)18-8-4-7-12(18)16(21)22/h3,5-6,12,21-22H,4,7-9H2,1-2H3,(H,17,20) |
InChIキー |
JLCFLRARXPQCEC-UHFFFAOYSA-N |
正規SMILES |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


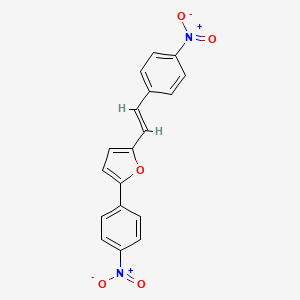

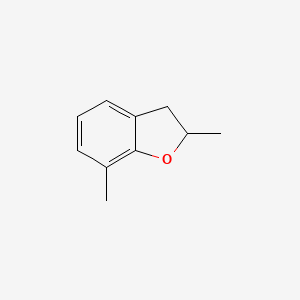

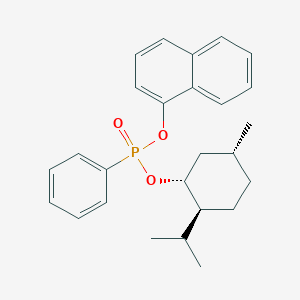

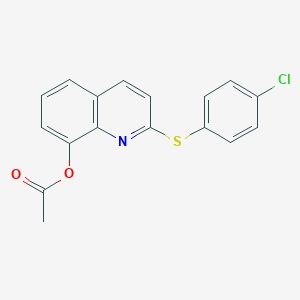
![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
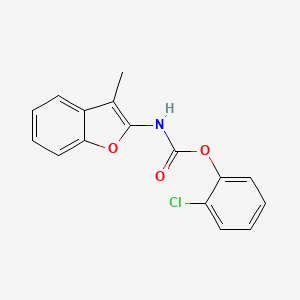
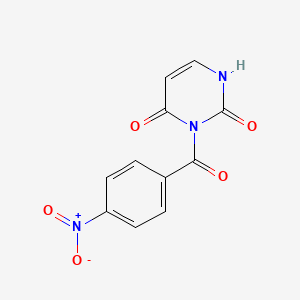
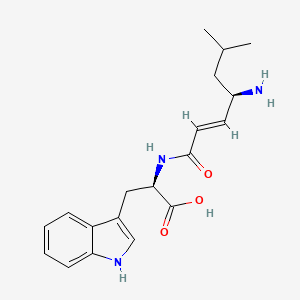
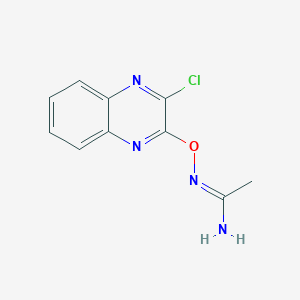
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
![N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12902272.png)
